

commercial availability of 6-Chloro-5-methylpyridin-2-amine

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Compound of Interest

Compound Name: 6-Chloro-5-methylpyridin-2-amine

Cat. No.: B1439278

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An In-Depth Technical Guide to **6-Chloro-5-methylpyridin-2-amine** for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Chloro-5-methylpyridin-2-amine** (CAS No. 442129-37-5), a critical heterocyclic building block in modern medicinal chemistry and process development. The document details its commercial availability, key synthesis methodologies, quality control considerations, and safe handling protocols. Emphasis is placed on its role as a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Lumacaftor. This guide is intended for researchers, chemists, and drug development professionals seeking to source, synthesize, and utilize this compound in their work.

Introduction: A Key Heterocyclic Intermediate

6-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative whose structural framework is of significant interest in the pharmaceutical and agrochemical industries.^{[1][2]} The pyridine ring is considered a "privileged structure" in drug design, appearing in numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.^[3] The specific substitution pattern of **6-Chloro-5-methylpyridin-2-amine**—featuring a chloro group, a methyl group, and an amine—provides multiple reactive handles for synthetic diversification.

Its most prominent application is serving as a key intermediate in the production of Lumacaftor, a corrector of the F508del-CFTR protein mutation in cystic fibrosis patients.^[4] The efficient and scalable synthesis of this intermediate is therefore a critical factor in the overall manufacturing process of the final drug, driving the need for robust and well-documented chemical procedures.

Physicochemical Properties and Specifications

Sourcing any chemical intermediate begins with a clear understanding of its physical and chemical properties. The data below has been consolidated from various commercial and scientific sources.

Property	Value	Source(s)
CAS Number	442129-37-5	[5][6]
Molecular Formula	C ₆ H ₇ CIN ₂	[6]
Molecular Weight	142.59 g/mol	[7]
Appearance	Beige to yellow powder/solid	[2]
Melting Point	90-92 °C	
Boiling Point	270.8 °C at 760 mmHg	[5]
Density	~1.3 g/cm ³	[5]
Synonyms	6-Amino-2-chloro-3-methylpyridine, 2- Pyridinamine, 6-chloro-5-methyl-	[5][7]

Commercial Availability and Sourcing

6-Chloro-5-methylpyridin-2-amine is commercially available from a range of suppliers, catering to both small-scale research and large-scale manufacturing needs. Purity levels typically range from 95% to over 99%, with higher purity grades available for cGMP applications.

Table of Representative Commercial Suppliers:

Supplier	Purity/Grade	Notes
Hefei Home Sunshine Pharmaceutical	Industrial Grade / 98%	Manufacture based in China. [5]
Hangzhou KieRay Chem Co.,LTD.	Industrial Grade / 98%	Supplier listed on various chemical platforms.[5]
Biosynth	Research Grade	Offers the product for pharmaceutical testing and research purposes.
CP Lab Safety	min 95%	For professional manufacturing and research use only.[6]
Henan Lihao Chem Plant Limited	Industrial Grade / 99%	Offers high-purity grade material.

Procurement Considerations for Researchers: When sourcing this intermediate, it is crucial to:

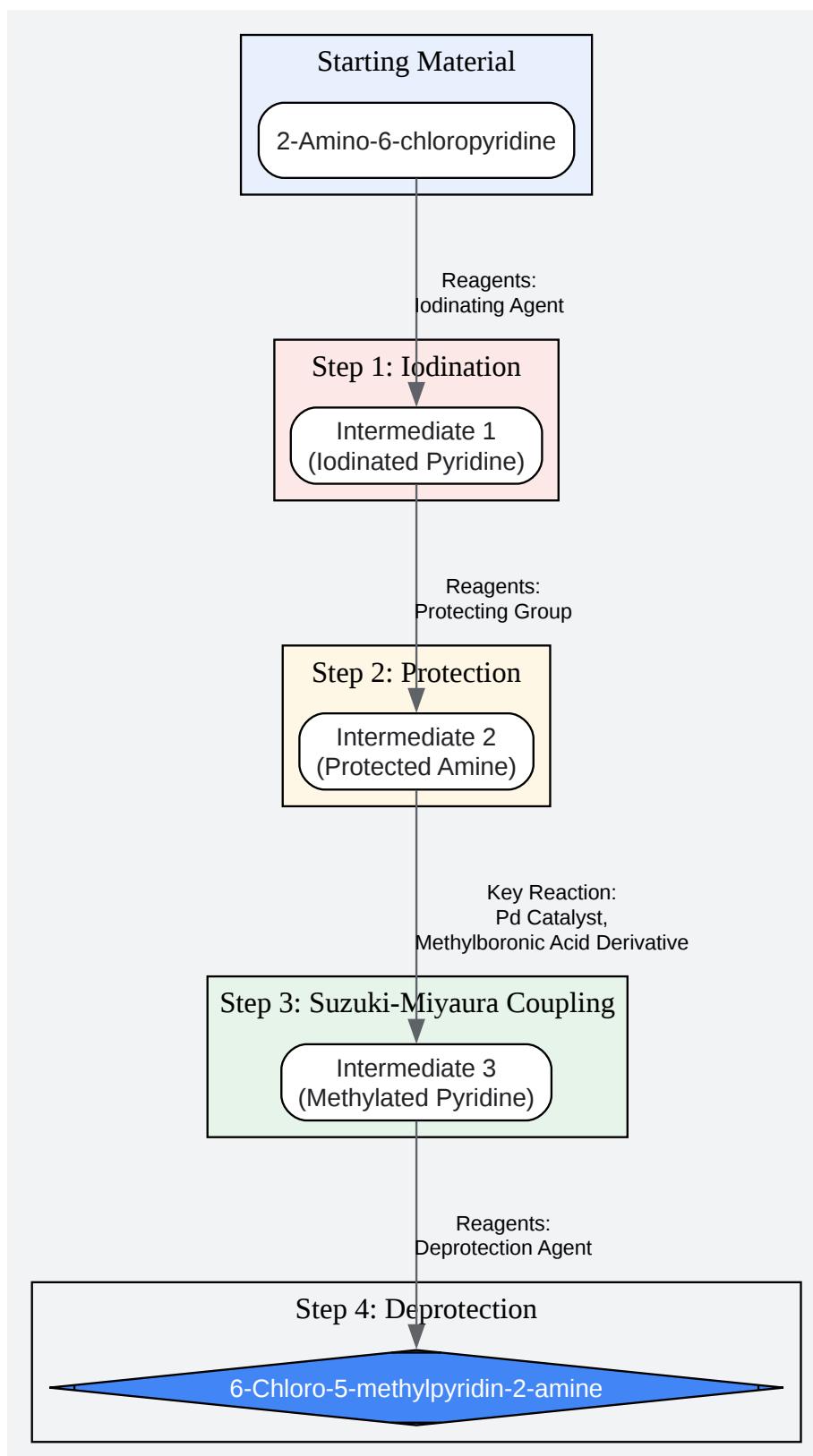
- Request a Certificate of Analysis (CoA): The CoA provides batch-specific data on purity (typically determined by HPLC), identity (confirmed by NMR or MS), and levels of residual solvents or impurities.
- Verify Purity: Ensure the purity meets the requirements of the intended synthetic step, as impurities can lead to side reactions and complicate purification of downstream products.
- Evaluate Scalability: For drug development professionals, confirming that a supplier can provide consistent quality from gram to kilogram or metric ton scales is essential for process validation and commercial manufacturing.

Synthesis Methodologies

The economic viability and environmental impact of producing a pharmaceutical are heavily dependent on the efficiency of the synthetic route. While several methods exist for the preparation of substituted pyridines, modern cross-coupling reactions have become the industry standard for their high yield and selectivity.

Featured Synthesis: An Improved Route via Suzuki-Miyaura Coupling

A safe, efficient, and scalable four-step synthesis has been developed that avoids the use of hazardous peroxides and provides high-purity **6-Chloro-5-methylpyridin-2-amine**.^[4] The key transformation is the methylation at the 5-position of the pyridine ring, achieved through a Suzuki-Miyaura cross-coupling reaction.^[4] This method has been successfully executed on a hectogram scale, achieving an impressive 62.4% overall yield and >99.4% purity.^[4]



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Caption: High-level workflow of the improved four-step synthesis.

Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual representation based on the described synthetic route.

[4] Researchers must consult the original publication for precise reagent quantities, reaction conditions, and safety precautions.

- Iodination: 2-amino-6-chloropyridine is treated with an appropriate iodinating agent to selectively install an iodine atom at the 5-position. This step activates the position for the subsequent cross-coupling.
- Amine Protection: The 2-amino group is protected (e.g., as a carbamate) to prevent it from interfering with the palladium catalyst in the next step. This is a common strategy in cross-coupling chemistry to enhance catalyst stability and reaction efficiency.
- Suzuki-Miyaura Cross-Coupling: The protected iodopyridine intermediate is reacted with a methylboronic acid or ester in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base. This C-C bond-forming reaction is highly efficient and regioselective, introducing the crucial methyl group at the 5-position.
- Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, **6-Chloro-5-methylpyridin-2-amine**. The product is then isolated and purified, typically by recrystallization or column chromatography.

Quality Control and Analytical Characterization

Ensuring the identity and purity of **6-Chloro-5-methylpyridin-2-amine** is paramount. Standard analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Confirms the molecular structure by analyzing the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): Verifies the molecular weight and provides fragmentation data to support structural confirmation.

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Researchers should always reference the supplier's CoA for batch-specific analytical data.

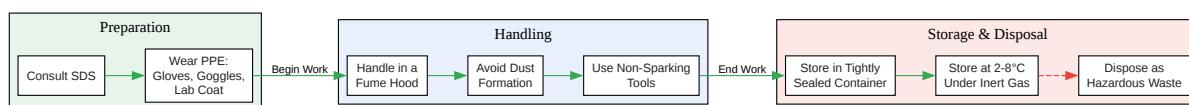
Safety, Handling, and Storage

6-Chloro-5-methylpyridin-2-amine is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information:

Hazard Class	GHS Statement(s)	Source(s)
Acute Toxicity	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	[7]
Skin Irritation	H315: Causes skin irritation	[7]
Eye Irritation	H319: Causes serious eye irritation	[7]
Respiratory Irritation	H335: May cause respiratory irritation	[7]

Safe Handling and Storage Protocol:



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Caption: Recommended workflow for the safe handling of the compound.

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[5]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[5][8]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, storage at 2°C - 8°C under an inert gas like nitrogen is recommended.[7]
- Spills and Disposal: In case of a spill, avoid generating dust. Collect the material carefully and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The utility of **6-Chloro-5-methylpyridin-2-amine** extends from process chemistry to early-stage drug discovery.

- Keystone Intermediate for Lumacaftor: As previously mentioned, its primary role is as a building block for Lumacaftor.[4] The amine group serves as a nucleophile or a point of attachment for further elaboration into the final complex API structure.
- Scaffold for Medicinal Chemistry: This compound is an excellent starting point for generating libraries of novel pyridine derivatives. The chloro and amino groups can be functionalized through various reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution) to explore structure-activity relationships (SAR) for new therapeutic targets. Its structural motifs are relevant for developing kinase inhibitors and other agents targeting ATP-binding sites.[9]
- Agrochemicals and Materials Science: Substituted pyridines are also integral to the development of modern herbicides and fungicides.[2] The unique electronic and steric properties of this compound make it a candidate for exploration in these areas as well.

Conclusion

6-Chloro-5-methylpyridin-2-amine is a commercially available and synthetically accessible intermediate of high importance to the pharmaceutical industry. Its value is anchored by its critical role in the synthesis of Lumacaftor and its potential as a versatile scaffold for broader drug discovery efforts. An understanding of its commercial landscape, modern synthesis routes, and stringent safety requirements is essential for any scientist or researcher aiming to leverage this powerful chemical building block.

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